Globopentaose (Gb5)
Description
Properties
CAS No. |
71937-76-3 |
|---|---|
Molecular Formula |
C32H55NO26 |
Molecular Weight |
869.76 |
Synonyms |
Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Globopentaose Gb5
Enzymatic Pathways in Gb5 Biosynthesis
The creation of Gb5 is dependent on the sequential action of specific enzymes that add sugar moieties to a growing glycan chain.
Role of Glycosyltransferases in Gb5 Synthesis
Glycosyltransferases are key enzymes responsible for the synthesis of oligosaccharides and glycoconjugates. mdpi.com They catalyze the transfer of a sugar residue from a donor molecule to an acceptor molecule. mdpi.com In the context of Gb5 biosynthesis, specific glycosyltransferases play pivotal roles.
The final and rate-limiting step in the biosynthesis of Gb5 is catalyzed by the enzyme beta-1,3-galactosyltransferase 5 (B3GALT5). acs.orgnih.gov This enzyme facilitates the transfer of a galactose molecule from a UDP-galactose donor to the terminal N-acetylgalactosamine (GalNAc) residue of its precursor, globotetraosylceramide (Gb4). uniprot.orguniprot.orgmdpi.com This addition forms a β1,3-glycosidic linkage, resulting in the formation of Gb5. mdpi.com
The activity of B3GALT5 is crucial, and its expression levels can influence the abundance of Gb5 and its downstream products on the cell surface. nih.gov Research has shown that human B3GALT5 expressed in various cell lines, including insect and HEK293 cells, is efficient in catalyzing the conversion of Gb4 to Gb5. acs.orgnih.gov The enzyme exhibits specificity for its acceptor substrate, with disaccharides having a terminal galactose, particularly in a β-1,3 linkage, being excellent substrates. acs.orgnih.gov
| Enzyme | Function | Substrate(s) | Product |
| Beta-1,3-galactosyltransferase 5 (B3GALT5) | Catalyzes the transfer of galactose to Gb4 | Globotetraosylceramide (Gb4), UDP-galactose | Globopentaose (Gb5) |
B3GALT5 belongs to the Leloir family of glycosyltransferases. mdpi.comnih.govresearchgate.net These enzymes utilize nucleotide-activated sugars, such as UDP-galactose, as donor substrates for the glycosylation reaction. mdpi.comnih.govresearchgate.net The Leloir pathway is a central route for the biosynthesis of a vast array of glycoconjugates in organisms. nih.govescholarship.org The use of these high-energy donor molecules makes the transfer reaction thermodynamically favorable. nih.gov Chemoenzymatic methods have been developed for the large-scale synthesis of Gb5 and related antigens, which often rely on the use of overexpressed Leloir glycosyltransferases coupled with the regeneration of sugar nucleotides. acs.orgnih.govacs.orgresearchgate.net
Beta-1,3-galactosyltransferase 5 (B3GALT5) Activity
Precursor-Product Relationships
The biosynthesis of Gb5 is part of a larger pathway that involves several important glycosphingolipids.
Gb4 as a Precursor for Gb5
Globotetraosylceramide (Gb4) serves as the direct precursor for the synthesis of Gb5. acs.orgnih.govmdpi.com The structure of Gb4 provides the necessary terminal GalNAc residue for B3GALT5 to act upon. uniprot.orguniprot.org The conversion of Gb4 to Gb5 is a critical branching point in the globo-series synthesis pathway. mdpi.com
Gb5 as a Precursor for Monosialyl-Gb5 (SSEA-4) and Globo H
Once synthesized, Gb5 can be further modified to produce other biologically significant glycosphingolipids. acs.orgnih.govnih.gov It is the direct precursor for both monosialyl-Gb5, also known as Stage-Specific Embryonic Antigen-4 (SSEA-4), and Globo H. acs.orgnih.govnih.govnih.gov
The synthesis of SSEA-4 occurs when a sialic acid residue is added to the terminal galactose of Gb5. nih.govnih.gov This reaction is catalyzed by the enzyme ST3 beta-galactoside alpha-2,3-sialyltransferase 2 (ST3GAL2). nih.govnih.gov
Alternatively, the addition of a fucose residue to the terminal galactose of Gb5 results in the formation of Globo H. nih.gov This fucosylation is carried out by fucosyltransferase 1 (FUT1) or fucosyltransferase 2 (FUT2). nih.gov The expression levels of these respective glycosyltransferases determine the relative amounts of SSEA-4 and Globo H produced from the Gb5 precursor. nih.gov
| Precursor | Product | Enzyme(s) |
| Globotetraosylceramide (Gb4) | Globopentaose (Gb5) | Beta-1,3-galactosyltransferase 5 (B3GALT5) |
| Globopentaose (Gb5) | Monosialyl-Gb5 (SSEA-4) | ST3 beta-galactoside alpha-2,3-sialyltransferase 2 (ST3GAL2) |
| Globopentaose (Gb5) | Globo H | Fucosyltransferase 1 (FUT1) or Fucosyltransferase 2 (FUT2) |
Regulation of Gb5 Biosynthesis
Globopentaose (Gb5), a member of the globo-series glycosphingolipids (GSLs), is synthesized through a sequential enzymatic pathway. The biosynthesis of Gb5 from its precursor, globotetraosylceramide (Gb4), is a critical and often rate-limiting step. acs.org This conversion is catalyzed by the enzyme β1,3-galactosyltransferase 5 (β3GalT5), also known as Gb5 synthase. acs.orggoogle.com The regulation of this biosynthetic process is complex, involving control at the level of gene transcription and subsequent post-transcriptional modifications of the enzymes involved.
The core biosynthetic pathway leading to Gb5 involves the stepwise addition of monosaccharides by specific glycosyltransferases. ontosight.ai The synthesis of the SSEA-3 antigenic determinant, which is the carbohydrate portion of Gb5, occurs when β3GalT5 transfers a galactose molecule to the terminal N-acetylgalactosamine (GalNAc) of Gb4. google.com
Transcriptional and Post-Transcriptional Control of Biosynthetic Enzymes
The expression of the enzymes that mediate the biosynthesis of GSLs is tightly controlled, primarily at the transcriptional level. pnas.org This regulation ensures that the synthesis of specific GSLs, like Gb5, occurs in a cell-type-specific and developmentally-regulated manner.
Transcriptional Control: The regulation of the gene encoding the key enzyme for Gb5 synthesis, B3GALT5, provides a clear example of transcriptional control. Studies on human embryonic stem cells (hESCs) have shown that as these cells differentiate, the expression of key glycosyltransferases is significantly altered. Specifically, the expression of B3GALT5 is markedly suppressed when hESCs differentiate. pnas.org This down-regulation of the Gb5 synthase gene directly accounts for the disappearance of Gb5 (also known as the SSEA-3 antigen) from the surface of the differentiated cells. pnas.org This type of regulation, where genes are turned on or off in response to developmental cues, is a fundamental mechanism for controlling cellular phenotype. psu.edu The coordinated expression of multiple biosynthetic enzymes is often orchestrated by a network of transcription factors that bind to specific regulatory elements of the target genes. nih.gov
Post-Transcriptional Control: Following transcription, gene expression can be further regulated at the post-transcriptional level. wikipedia.org This includes processes such as alternative splicing, mRNA capping, polyadenylation, and regulation of mRNA stability, which collectively determine whether a transcribed mRNA molecule is translated into a functional protein. wikipedia.orgfrontiersin.orgsavemyexams.com For instance, alternative splicing can generate different protein isoforms from a single gene, potentially with different activities or localizations. frontiersin.org While post-transcriptional regulation is a known critical layer of control for many biosynthetic pathways, specific research detailing the post-transcriptional control mechanisms for Gb5 biosynthetic enzymes is limited in current literature. frontiersin.orgmdpi.com However, it is an established mechanism that allows organisms to diversify their proteome and fine-tune gene expression. frontiersin.org
Chemoenzymatic and Synthetic Methodologies for Gb5 Production
The structural complexity of Globopentaose has driven the development of sophisticated chemoenzymatic and purely synthetic methods for its production. These approaches are essential for obtaining the homogeneous, structurally well-defined Gb5 required for biological and therapeutic studies, which is difficult to achieve by isolation from natural sources. acs.orgnih.gov Chemoenzymatic synthesis, which combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions, has emerged as a powerful and dominant strategy for producing Gb5 and its derivatives on a large scale. figshare.comresearchgate.netresearchgate.net
Strategies for Stereocontrolled Synthesis
Achieving the correct stereochemistry of the glycosidic linkages is a central challenge in carbohydrate synthesis. For Gb5, this involves the precise formation of specific anomeric linkages, including the critical β-anomeric linkage.
A notable strategy for stereocontrolled synthesis is a convergent [2 + 3] chemoenzymatic approach. acs.orgnih.govresearchgate.net In this method, the Gb5 pentasaccharide-sphingosine is assembled from a disaccharide and a trisaccharide fragment. The key to ensuring stereocontrol is the use of an oxazoline (B21484) disaccharide donor, which exclusively forms the desired β-anomeric linkage during the chemical glycosylation step. acs.orgnih.govresearchgate.net
Effective protection of hydroxyl groups is also critical to prevent side reactions and direct the glycosylation to the desired position. Strategies include:
Bulky Protecting Groups : The use of a bulky 4,6-di-O-tert-butylsilenyl (DTBS)-protected glycosyl donor has been employed to facilitate the assembly of the Gb5 pentasaccharide. acs.orgnih.gov
Selective Deprotection : 2-naphthylmethyl (Nap) ethers have been used as permanent protecting groups. nih.gov These can be selectively removed with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) without affecting other sensitive parts of the molecule, such as the double bond in the lipid moiety, which simplifies the final deprotection steps. nih.gov
| Strategy | Description | Key Reagent/Feature | Reference |
|---|---|---|---|
| Convergent [2 + 3] Synthesis | Chemical glycosylation assembling a disaccharide and a trisaccharide fragment. | Oxazoline disaccharide donor | acs.orgnih.govresearchgate.net |
| Protecting Group Strategy | Use of 2-naphthylmethyl (Nap) ethers for hydroxyl protection. | Selective deprotection with DDQ | nih.gov |
| Protecting Group Strategy | Use of a bulky silenyl-protected glycosyl donor. | 4,6-di-O-tert-butylsilenyl (DTBS) group | acs.orgnih.gov |
Enzymatic Approaches for Glycan Synthesis
Enzymatic methods offer significant advantages in terms of regio- and stereoselectivity, often providing high yields under mild reaction conditions. These approaches are particularly well-suited for large-scale production. figshare.comnih.gov
A common strategy involves the sequential glycosylation of a starting acceptor using a panel of overexpressed glycosyltransferases. figshare.comresearchgate.net For example, starting from a lactose (B1674315) derivative, Gb5 can be built up through the consecutive action of specific enzymes that add each sugar residue in the correct order and with the correct linkage. researchgate.net
Key enzymes and systems used in the enzymatic synthesis of Gb5 include:
Human β3GalT5–1 : The human enzyme β1,3-galactosyltransferase 5, particularly the β3GalT5–1 isozyme expressed in insect cells, has been shown to be an efficient catalyst for converting Gb4 to Gb5. acs.org This enzyme is naturally involved in the rate-limiting step of Gb5 biosynthesis in cancer cells. acs.org
Bacterial Glycosyltransferases : The Haemophilus influenzae enzyme LgtD has been identified as having β1,3-galactosyltransferase activity, enabling it to synthesize Gb5 from a Gb4 acceptor. researchgate.net However, this conversion can be relatively slow and inefficient compared to other enzymatic steps. acs.orgresearchgate.net
| Enzyme/System | Source Organism | Function in Synthesis | Reference |
|---|---|---|---|
| β1,3-galactosyltransferase 5 (β3GalT5–1) | Human (expressed in insect cells) | Catalyzes the conversion of Gb4 to Gb5. | acs.org |
| LgtD | Haemophilus influenzae | Exhibits β1,3-galactosyltransferase activity to convert Gb4 to Gb5. | researchgate.net |
| Sugar Nucleotide Regeneration System | Various (multi-enzyme cascade) | Regenerates expensive sugar nucleotide donors (UDP-Gal, UDP-GalNAc) for cost-effective, large-scale synthesis. | figshare.comnih.govresearchgate.net |
Cellular and Molecular Functions of Globopentaose Gb5
Gb5 as a Cell-Surface Antigen and Marker
Stage-Specific Embryonic Antigen-3 (SSEA-3)
Globopentaose is widely recognized as Stage-Specific Embryonic Antigen-3 (SSEA-3). wikipedia.orgnih.gov SSEA-3 is a well-established marker for identifying various types of mammalian cells, particularly those with pluripotent and stem cell-like characteristics. wikipedia.orgmerckmillipore.com The carbohydrate portion of Gb5, specifically the terminal trisaccharide, is the epitope recognized by the monoclonal antibody MC-631, which defines SSEA-3. nih.govresearchgate.net This antigen is the precursor to other important globoseries GSLs, including SSEA-4 and Globo H. nih.gov The conversion of Gb4 to Gb5 is a critical step catalyzed by the enzyme β-1,3-galactosyltransferase 5 (B3GALT5). nih.govnih.gov
Expression Patterns in Embryonic Development and Stem Cells
SSEA-3, and therefore Gb5, exhibits dynamic expression patterns during embryonic development and in various stem cell populations. It is found on the surface of human embryonal carcinoma (EC) cells, embryonic stem cells (ESCs), and embryonic germ cells (EGCs). biolegend.com In human ESCs, the expression of SSEA-3 is downregulated as the cells undergo differentiation. biolegend.com This makes SSEA-3 a key marker for monitoring the undifferentiated state of these cells. merckmillipore.com
In mice, SSEA-3 is expressed on unfertilized eggs and during the early stages of preimplantation embryos. biolegend.com Interestingly, while SSEA-3 expression decreases upon differentiation of human EC cells, its expression may increase during the differentiation of murine EC and ES cells. merckmillipore.com
The expression of Gb5 and related GSLs also varies between different types of adult stem cells. For instance, both bone marrow-derived mesenchymal stem/stromal cells (BM-MSCs) and adipose-derived MSCs (A-MSCs) express globo-series GSLs. nih.gov However, the expression of SSEA-4, a sialylated form of Gb5, is dominantly expressed only on human BM-MSCs and diminishes upon their differentiation. nih.gov This differential expression is linked to varying levels of the enzymes responsible for their synthesis. nih.gov
| Cell Type | SSEA-3 (Gb5) Expression | Change Upon Differentiation |
| Human Embryonic Stem Cells (hESCs) | High | Decreases biolegend.com |
| Human Embryonal Carcinoma (EC) Cells | High | Decreases merckmillipore.com |
| Human Embryonic Germ Cells (EGCs) | High | Not specified |
| Mouse Preimplantation Embryos | Present | Not specified |
| Human Bone Marrow MSCs (BM-MSCs) | Present (precursor to SSEA-4) | Decreases (as SSEA-4) nih.gov |
| Human Adipose MSCs (A-MSCs) | Present | Not specified |
| Human Teratocarcinoma Cells | Present nih.gov | Decreases nih.gov |
Role in Cellular Adhesion and Recognition
Involvement in Intercellular Interactions
Glycosphingolipids, including Gb5, are key players in mediating cell-to-cell interactions, a fundamental process for the structural integrity and function of multicellular organisms. azolifesciences.com These molecules are involved in a wide range of biological processes such as the immune response, inflammation, and embryogenesis. genome.jp The carbohydrate portions of GSLs on the cell surface can be recognized by specific proteins on other cells, facilitating adhesion and communication. researchgate.net While the direct and specific role of Gb5 in intercellular adhesion is an area of ongoing research, its presence on the surface of cells known for their dynamic interactions, such as embryonic and stem cells, suggests its involvement in these processes. nih.govresearchgate.net
Participation in Signal Transduction Pathways
Formation of Glycosphingolipid-Enriched Microdomains (GEMs)
Gb5, like other glycosphingolipids, is a component of specialized membrane microdomains known as glycosphingolipid-enriched microdomains (GEMs), or lipid rafts. nih.govnih.gov These microdomains are dynamic assemblies of GSLs, cholesterol, and specific proteins that serve as platforms for signal transduction. nih.govmdpi.com By concentrating certain signaling molecules, GEMs facilitate efficient signal transmission from the cell surface to the interior of the cell. nih.gov
The phosphoprotein associated with glycosphingolipid-enriched microdomains (PAG), also known as Csk-binding protein (Cbp), is a key molecule that resides in these rafts and plays a role in regulating the activity of Src family kinases, which are crucial for various cellular processes. plos.org The organization of GSLs within these microdomains can influence the function of various immune receptors and signaling pathways, thereby affecting cellular responses like cytokine production and antigen presentation. nih.govmdpi.com The presence of Gb5 within these microdomains suggests its contribution to the regulation of these critical signaling events. nih.gov
Modulation of Protein-Glycan Interactions
Glycans, complex carbohydrate structures, are fundamental to nearly all cellular surfaces and play a vital role in molecular interactions that are crucial for both normal physiological processes and the progression of diseases. nih.govmdpi.com The interaction between proteins and glycans is a key mechanism that can alter a protein's structure, stability, and function. mdpi.comnih.gov These interactions are central to a wide array of biological activities, including cell adhesion, signaling, and immune responses. nih.govresearchgate.net The specific nature of these interactions often dictates the cellular outcome. nih.gov
Gb5 and other glycosphingolipids are known to associate with specific protein domains, acting as sensors that can modify signaling responses. researchgate.net This regulatory function is often independent of the primary ligand-receptor binding, adding another layer of control to cellular signaling. researchgate.net The dynamic production and orthogonal action of glycosphingolipids like Gb5 allow them to influence how progenitor cells respond to developmental cues, potentially leading to different differentiation outcomes. researchgate.net
Downstream Signaling Events Triggered by Gb5 Clustering
The spatial organization of molecules within the cell membrane is critical for initiating signal transduction. Glycosphingolipids, including Gb5 and its sialylated form, monosialyl-Gb5 (MSGb5), can cluster together with membrane proteins and signaling molecules to form specialized microdomains known as glycosynapses. nih.govnih.govscielo.br This clustering is a key event that can trigger a cascade of downstream signaling events. nih.govnih.gov
In the context of cancer cell invasion, the clustering of MSGb5 has been shown to be a critical step. nih.govnih.gov Research on human breast cancer cells (MCF-7) has demonstrated that the invasion process is highly dependent on the clustering of MSGb5. nih.govnih.gov This clustering leads to the activation of associated signaling molecules, including Focal Adhesion Kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src (cSrc), within these microdomains. nih.govnih.govredalyc.org The activation of the FAK-cSrc complex is a crucial event that initiates further downstream signaling. nih.govresearchgate.net
Specifically, the activation of FAK at tyrosine residue 397 (Tyr397) and cSrc at Tyr416 has been observed following MSGb5 clustering. nih.govresearchgate.net This FAK-cSrc complex can then activate other signaling pathways, such as those involving p130Cas and JNK, leading to increased expression and activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix and facilitate cell invasion. researchgate.netspandidos-publications.com Studies have shown that the interaction of MSGb5 with FAK and cSrc is specific, as no such association was observed with other related glycosphingolipids like Gb3, Gb5, or GM2. nih.gov
Furthermore, the clustering of MSGb5 and the subsequent activation of FAK and cSrc can lead to the downstream activation of the extracellular-signal-regulated kinase (ERK) pathway. nih.gov This cascade of events results in increased levels and activity of MMP-2 and MMP-9, which correlates with a decrease in the expression of integrins α1 and β1. nih.govnih.gov Integrins are cell adhesion molecules, and their altered expression further contributes to the invasive phenotype of cancer cells. nih.gov The entire process highlights how the specific organization of molecules like MSGb5 within the cell membrane can profoundly alter cellular behavior. nih.govnih.gov
Table 1: Key Signaling Molecules in Gb5-Mediated Pathways
| Molecule | Function in Gb5-Related Signaling | Reference |
|---|---|---|
| Monosialyl-Gb5 (MSGb5) | Clustering initiates signaling cascade for cell invasion. | nih.govnih.gov |
| Focal Adhesion Kinase (FAK) | Activated by MSGb5 clustering; forms a complex with cSrc. | nih.govnih.govpnas.org |
| cSrc | Activated by MSGb5 clustering; part of the FAK-cSrc complex. | nih.govnih.gov |
| Integrins (α1, β1) | Expression is decreased following MSGb5-initiated signaling. | nih.govnih.gov |
| Matrix Metalloproteinases (MMP-2, MMP-9) | Expression and activity are increased, promoting invasion. | nih.govnih.gov |
| Extracellular Signal-Regulated Kinase (ERK) | Activated downstream of the FAK-cSrc complex. | nih.gov |
Functional Implications in Cellular Processes
The influence of glycosphingolipids like Gb5 extends to fundamental cellular processes, including differentiation and the complex interplay between host and pathogen.
Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. britannica.comwikipedia.org This process is fundamental to the development of multicellular organisms and for tissue repair and turnover in adults. britannica.com The differentiation process is heavily influenced by changes in gene expression, which can be triggered by a variety of external and internal signals. britannica.comwikipedia.org
Recent research has highlighted the significant role of cellular metabolism in influencing cell fate decisions. nih.gov Glycosphingolipids, as key components of the cell's metabolic landscape, can impact differentiation. The expression of different glycosphingolipids changes during early development, shifting from the globo-series (which includes Gb5) to the neolacto/lacto-series and then to the ganglio-series in mice. researchgate.net This suggests a regulated role for these molecules in developmental processes. Functional glycosynapses are believed to play a role in differentiation, development, and oncogenic transformation. scielo.br The signaling through certain types of glycosynapses can inhibit cell motility and differentiation, indicating a complex regulatory role for these microdomains. scielo.br
The interactions between a host and a pathogen are complex and multifaceted, often involving molecular mimicry and the use of host cell surface molecules by pathogens for attachment and entry. le.ac.ukfrontiersin.orgmdpi.com
Pathogens have evolved to utilize host cell surface glycans for their own benefit. nih.gov These interactions are a critical aspect of bacterial pathogenesis. nih.gov While direct evidence for Gb5 acting as a receptor for a wide range of microbial factors is still an area of active research, the principle of pathogens binding to host glycans is well-established.
One notable example involves the Human Immunodeficiency Virus (HIV). The envelope glycoprotein (B1211001) gp120 of HIV-1 is known to bind to host cell receptors to initiate infection. nih.govnih.gov Interestingly, studies have shown that a subset of normal B cells from uninfected individuals can bind to HIV gp120 through their membrane-bound immunoglobulins, specifically those from the VH3 gene family. nih.gov This indicates that naturally occurring antibodies can act as ligands for gp120. nih.gov While not a direct interaction with free Gb5, this highlights the broader theme of viral proteins binding to host molecules, and the potential for glycans and glycoconjugates to be involved in such interactions. Some research has explored the use of albumin-glycosylceramide acid conjugates, which can include structures related to Gb5, as probes to investigate interactions with HIV gp120. scispace.com
Molecular mimicry is a strategy used by pathogens to evade the host immune system. longdom.org This involves the pathogen expressing surface molecules, such as glycoproteins or glycolipids, that structurally resemble those of the host. longdom.org This "camouflage" can prevent the pathogen from being recognized and attacked by the host's immune defenses. longdom.org
Some bacteria have been found to express carbohydrate structures that mimic host glycans. researchgate.net This allows them to blend in with the host environment. This phenomenon can sometimes lead to autoimmune reactions if the immune system, while targeting the pathogen, also begins to attack host tissues that display similar glycan structures. longdom.org The glycans displayed on the surface of viruses are actually synthesized by the host cell's own machinery during viral replication, which can result in the virus being coated in "self" glycans, helping it to evade the immune system. frontiersin.org While specific examples of pathogens mimicking the Gb5 structure are not extensively documented in the provided context, the general principle of glycan mimicry is a significant factor in the dynamics of host-pathogen interactions. longdom.orgresearchgate.net
Gb5 as a Ligand or Receptor for Microbial Factors (e.g., HIV gp120)
Immunological Roles of Gb5
Globopentaose (Gb5), a globo-series glycosphingolipid, plays distinct roles in the immune system, influencing both innate and adaptive immunity. Its functions range from being a target for natural antibodies to its differential expression on various immune cells, which has implications for immune cell differentiation and function.
Recognition by Natural Antibodies (e.g., Anti-glycan IgM Repertoires)
Natural antibodies, which are present in the serum of healthy individuals without prior exposure to a specific antigen, constitute a significant part of the immune system. A substantial fraction of these are anti-glycan antibodies that can recognize carbohydrate structures on pathogens and altered self-cells. mdpi.com The repertoire of these antibodies, particularly Immunoglobulin M (IgM), is crucial for initial immune responses. synabs.be
Glycans are recognized by the immune system as potential antigens, especially when displayed on bacteria, fungi, or parasites. ustc.edu.cn The immune system can produce antibodies against these glycans, with IgM often being the first type of antibody to respond. synabs.be The interaction between natural IgM antibodies and specific glycans can be a key step in immune surveillance and defense. While the broader anti-glycan antibody repertoire has been studied, specific interactions with Gb5 are an area of ongoing research. ustc.edu.cnnih.gov It is understood that natural anti-glycan antibodies can influence processes like the rejection of transplanted organs and may play a role in anti-tumor immunity. researchgate.net
Research has focused on developing antibodies that can specifically bind to globo-series glycans like Gb5, which are found on the surface of some cancer cells. google.com This indicates the potential for Gb5 to be a target for antibody-based therapies. The immune system's ability to recognize and respond to glycan structures is a fundamental aspect of its function, and the presence of natural antibodies against glycans underscores their importance in immunity. mdpi.comustc.edu.cn
Expression on Immune Cell Subsets and Differentiation
The expression of glycosphingolipids (GSLs) like Gb5 is highly regulated and varies among different immune cell types and their differentiation stages. nih.gov This differential expression suggests that GSLs have specific functions in immune cell development and activation. nih.gov
Gb5 has been identified on human hematopoietic stem cells (HSCs). nih.gov The expression of GSLs changes as immune cells differentiate. For instance, during the differentiation of monocytes into macrophages, the expression of Gb5 is reported to be upregulated. frontiersin.org This upregulation is significant as Gb5, similar to another globoside (B1172493) Gb3, can act as a receptor for the HIV gp120 glycoprotein. frontiersin.org
The table below summarizes the known expression of Gb5 and related globo-series GSLs on different immune cell subsets. The information on GSL subtype expression in many immune cells is still being researched. frontiersin.org
Table 1: Expression of Globo-series Glycosphingolipids on Immune Cells
| Cell Type | GSL Subsets Reported | Source |
|---|---|---|
| Hematopoietic Stem Cells (HSCs) | Gb5 | nih.gov |
| Macrophages (during differentiation) | Upregulation of Gb5 | frontiersin.org |
| B Cell Subpopulation | CD77 (Gb3) | nih.gov |
| Neutrophils | Complex ganglioside mixture, high levels of GM1 | frontiersin.org |
| Monocytes, Macrophages, moDCs | High levels of GM3 | nih.gov |
The dynamic changes in GSL expression patterns during immune cell differentiation and activation are controlled by the modulation of glycosyltransferases and other related enzymes. nih.gov Understanding these expression patterns is key to elucidating the functional roles of GSLs like Gb5 in the immune system. frontiersin.org
Contributions to Cellular Processes Related to Oncogenesis (Molecular Mechanisms)
Globopentaose (Gb5), also known as Stage-Specific Embryonic Antigen-3 (SSEA-3), is a glycosphingolipid that plays a role in various cellular processes, and its expression is often altered in cancer. tcichemicals.comnih.gov Glycosphingolipids are involved in fundamental cellular activities like proliferation, migration, and apoptosis, and their aberrant expression can contribute to the development and progression of cancer. tcichemicals.com
Gb5 is a precursor in the biosynthesis of other important tumor-associated antigens, namely Globo H and SSEA-4. nih.gov The synthesis of Gb5 from its precursor, globotetraose (B1165421) (Gb4), is a critical step catalyzed by the enzyme beta-1,3-galactosyltransferase 5 (B3GALT5). nih.govacs.org Increased expression of B3GALT5 has been associated with more advanced tumor stages and metastasis in certain cancers like hepatocellular carcinoma. nih.gov This suggests that the pathway leading to Gb5 synthesis is significant in oncogenesis.
The molecular mechanisms through which Gb5 contributes to cancer are linked to its role in cell signaling and adhesion. nih.gov As a component of the cell membrane, Gb5 can modulate the function of membrane proteins and participate in cell-cell communication. acs.org In the context of cancer, globo-series glycosphingolipids, including Gb5, are implicated in processes that promote tumor growth, such as immune suppression and angiogenesis. tcichemicals.com
The abnormal expression of Gb5 on cancer cells can lead to their recognition by the immune system, but it can also be part of a mechanism for immune evasion. For example, the interaction of tumor-associated carbohydrate antigens with immune cells can sometimes lead to an inhibitory signal, helping cancer cells to survive. acs.org The specific signaling pathways affected by Gb5 in cancer cells are a subject of ongoing research, but it is clear that its presence is linked to the molecular machinery that drives tumorigenesis. news-medical.netresearchgate.netfrontiersin.org
Analytical and Research Methodologies for Globopentaose Gb5
Glycan Array Technology for Ligand-Receptor Profiling
Glycan array technology is a powerful high-throughput platform for investigating the binding specificities of glycan-binding proteins (GBPs), such as lectins and antibodies, to a wide variety of carbohydrate structures. nih.govaxivend.com This technology involves the immobilization of a diverse library of glycans onto a solid surface, creating a microarray that can be probed with a fluorescently labeled protein of interest. axivend.com The resulting binding patterns provide a detailed profile of the protein's glycan-binding preferences. nih.gov
In the context of Globopentaose (Gb5), glycan arrays are instrumental in characterizing the interactions between Gb5 and its binding partners. google.com These arrays can include Gb5 among hundreds of other structurally defined glycans, allowing for the simultaneous assessment of binding to various carbohydrate epitopes. zbiotech.com This is crucial for determining the specificity of potential receptors or antibodies for the Gb5 structure. nih.govgoogle.com For instance, a glycan array can be used to screen a newly developed monoclonal antibody to confirm its specific binding to Gb5 and to identify any potential cross-reactivity with other related glycan structures. nih.govnih.gov The data generated from these arrays, typically fluorescence intensity, reflects the strength of the interaction between the labeled protein and each glycan on the array. nih.gov This quantitative data is essential for defining the precise structural motifs recognized by a given GBP. nih.gov
Table 1: Representative Glycans Included in a Ligand-Receptor Profiling Array
| Glycan ID | Glycan Name | Structure |
|---|---|---|
| Gb5 | Globopentaose (SSEA-3) | Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc |
| Gb4 | Globotetraose (B1165421) | GalNAcβ1-3Galα1-4Galβ1-4Glc |
| SSEA-4 | Sialyl-Gb5 | Neu5Acα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc |
| Globo-H | Fucosyl-Gb5 | Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc |
Flow Cytometric Analysis for Expression Quantification
Flow cytometry is a widely used technique for quantifying the expression of cell surface molecules, including glycans like Gb5 (SSEA-3). spandidos-publications.comnih.gov This method involves labeling cells with fluorescently tagged antibodies specific to the target molecule. The labeled cells are then passed in a single file through a laser beam, and the fluorescence emitted by each cell is detected and quantified. nih.govnih.gov This allows for the analysis of a large number of cells and provides quantitative data on the percentage of positive cells and the intensity of expression. nih.gov
In Gb5 research, flow cytometry is routinely used to determine the proportion of cells expressing SSEA-3 in a heterogeneous population and to measure the relative abundance of the glycan on the cell surface. spandidos-publications.comnih.gov For example, studies have used flow cytometry to show that SSEA-3 is expressed on a small percentage of cells in several oral cancer cell lines, with SCC4 cells exhibiting the highest expression. spandidos-publications.com Similarly, it has been used to identify and quantify SSEA-3 positive human dental pulp-derived stem cells (hDPSCs), where it was found that approximately 2-3% of hDPSCs at early passages express SSEA-3. nih.gov The technique is also sensitive enough to detect changes in expression levels, such as the decrease in SSEA-3 expression in hDPSCs with increasing passage number. nih.gov
Table 2: Quantification of SSEA-3 Expression in Oral Cancer Cell Lines via Flow Cytometry
| Cell Line | Percentage of SSEA-3 Positive Cells (%) |
|---|---|
| OSC-20 | 0.02 - 5.88 |
| Ho-1-u-1 | 0.02 - 5.88 |
| HSC4 | 0.02 - 5.88 |
| SAT | 0.02 - 5.88 |
| Ho-1-N-1 | 0.02 - 5.88 |
| SAS | 0.02 - 5.88 |
| SKN-3 | 0.02 - 5.88 |
| SCC4 | Highest Expression |
Data adapted from a study on oral cancer cell lines. spandidos-publications.com
Immunochemical Techniques
Immunoprecipitation (IP) is a technique used to isolate a specific protein or protein complex from a complex mixture, such as a cell lysate, using an antibody specific to the target protein. thermofisher.comptglab.com In the context of glycobiology, co-immunoprecipitation (co-IP) is a powerful variation of this method used to identify proteins that interact with a specific glycan. thermofisher.comthermofisher.com This involves using an antibody that targets a "bait" protein known to bind to the glycan of interest. The antibody pulls down the bait protein along with its interacting partners, including the glycan and any associated proteins, which can then be identified by techniques like mass spectrometry. thermofisher.comcreative-proteomics.com
For Gb5 research, co-IP can be employed to study the interactions between Gb5 and cellular proteins. This method can help in identifying novel Gb5-binding proteins and understanding the composition of protein-glycan complexes. thermofisher.com The process typically involves lysing cells under non-denaturing conditions to preserve protein-glycan interactions, followed by incubation with an antibody against a known or suspected Gb5-binding protein. thermofisher.com The resulting immunoprecipitated complexes are then analyzed to identify the proteins that are associated with the Gb5-binding protein. creative-proteomics.com
Specific monoclonal antibodies that recognize the Gb5 structure, most notably anti-SSEA-3, are indispensable tools in Gb5 research. nih.gov These antibodies are used in a variety of immunochemical techniques to detect, quantify, and localize Gb5. nih.govbiolegend.com The anti-SSEA-3 antibody (clone MC-631, a rat IgM) is widely used to identify cells expressing Gb5. nih.govnih.gov
The specificity of these antibodies is crucial for accurate results, although some cross-reactivity has been noted. For instance, the MC-631 antibody has been reported to show some cross-reaction with SSEA-4 and, to a lesser extent, with Gb4. nih.gov Despite this, anti-SSEA-3 antibodies are fundamental for techniques such as flow cytometry, immunofluorescence microscopy, and enzyme-linked immunosorbent assays (ELISA) to study the expression and distribution of Gb5 in various cell types, including embryonic stem cells, cancer cells, and dental pulp stem cells. nih.govnih.govnih.gov
Table 3: Commonly Used Anti-SSEA-3 Monoclonal Antibodies
| Antibody Clone | Isotype | Species Reactivity | Applications |
|---|---|---|---|
| MC-631 | Rat IgM | Human, Mouse | Flow Cytometry, Immunofluorescence, ELISA nih.govnih.govbiolegend.com |
| 5A3 | Not specified | Not specified | ELISA, Immunostaining nih.gov |
| 8A7 | Not specified | Not specified | ELISA, Immunostaining nih.gov |
Immunoprecipitation for Protein-Glycan Complex Analysis
Molecular Biology Techniques in Gb5 Research
Molecular biology techniques are essential for investigating the regulation of Gb5 expression by studying the genes that encode the enzymes responsible for its synthesis. bio-rad.com The biosynthesis of Gb5 from its precursor, globotetraose (Gb4), is catalyzed by the enzyme β-1,3-galactosyltransferase 5 (B3GALT5). nih.govgoogle.comacs.org Therefore, analyzing the expression of the B3GALT5 gene provides insights into the cellular capacity to produce Gb5.
Quantitative real-time PCR (qPCR) is a widely used method to measure the mRNA expression levels of specific genes, including B3GALT5. nih.govbio-rad.comresearchgate.net This technique allows for the precise quantification of gene expression and can be used to compare expression levels across different cell types or under various experimental conditions. nih.govnih.gov For example, qPCR has been used to demonstrate that the expression of B3GALT5 is significantly associated with poor outcomes in hepatocellular carcinoma. nih.gov It has also been shown that upon differentiation of human pluripotent stem cells, the expression of B3GALT5 is downregulated, correlating with a decrease in cell surface glycans containing β-1-3-linked galactose. biorxiv.org
Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers a more global view of gene expression related to Gb5 biosynthesis. nih.gov RNA sequencing (RNA-seq) can be performed on cells with differing Gb5 expression levels to identify differentially expressed genes and associated pathways, providing a broader understanding of the regulatory networks governing Gb5 synthesis. nih.gov
Table 4: Primer Sequences for qPCR Analysis of B3GALT5 Gene Expression
| Gene | Primer | Sequence (5' to 3') |
|---|---|---|
| B3GALT5 | Forward | AGCGGA AACGAA AGAGGTGGAC |
| B3GALT5 | Reverse | CCTGAGGACAAA AGCGATGGAC |
| GAPDH (Reference) | Forward | CAGGAGGCATTGCTGATGAT |
| GAPDH (Reference) | Reverse | GAAGGCTGGGGCTCATTT |
Primer sequences adapted from studies on breast cancer and human dental pulp stem cells. nih.govnih.govresearchgate.net
Mass Spectrometry for Glycan Detection
Mass spectrometry (MS) is an indispensable analytical tool for the detailed characterization and quantification of complex glycans like Globopentaose (Gb5). Its high sensitivity and mass accuracy enable the confirmation of molecular weight, elucidation of structural components, and analysis of expression levels in biological samples.
Advanced MS techniques are routinely employed to study Gb5 and other globo-series glycans. Affinity chromatography is often used as a preliminary step to purify Gb5 complexes, with MS subsequently utilized to confirm the composition of these purified subunits. In cancer research, where Gb5 is a key tumor-associated carbohydrate antigen, MS-based analysis is critical. For instance, following the knockdown of the β3GalT5–1 enzyme in MCF-7 breast cancer cells, mass spectrometry was used to measure the resulting changes in the expression of related glycans, demonstrating a decrease in Globo-H and an increase in its precursor, Globotetraose (Gb4). acs.orgnih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful approach. This method has been used to analyze single-domain antibodies (VHH fragments) that specifically bind to globo-series glycans, including Gb5. google.com In these experiments, the VHH fragments are separated by SDS-PAGE, excised, and digested into tryptic peptides. LC-MS/MS analysis, often performed on high-resolution instruments like an Orbitrap Fusion™ Lumos™ Tribrid™ mass spectrometer, then identifies the peptide sequences, confirming the identity of the glycan-binding proteins. google.com This combination of separation and high-resolution mass analysis is crucial for understanding the interactions between Gb5 and its binding partners.
The field of glycomics continues to benefit from next-generation mass spectrometry methods that aim to overcome the challenges posed by the complexity and isomeric nature of glycans. ifnmu.net.uastanford.edunih.gov Techniques like fragment correlation mass spectrometry are being developed to more rapidly determine the structure of multiple peptides and, by extension, glycans in a complex mixture at once. stanford.edu
Table 1: Applications of Mass Spectrometry in Globopentaose (Gb5) Research
| Mass Spectrometry Technique | Application for Gb5 | Key Findings/Purpose | Reference |
|---|---|---|---|
| Mass Spectrometry (General) | Confirmation of subunit composition of purified Gb5 complexes. | Verifies the identity and integrity of Gb5 and its associated proteins after purification methods like affinity chromatography. | |
| Mass Spectrometry (MS) Analysis | Quantification of globo-series glycan expression in cancer cells. | Measured changes in glycan levels (e.g., Gb4, Globo-H) after genetic modification (knockdown) of synthesis enzymes, indirectly profiling Gb5 pathways. | acs.orgnih.gov |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Analysis of glycan-binding proteins (VHH fragments). | Identified tryptic peptides from proteins that bind to Gb5, confirming the specific binders. | google.com |
| High-Resolution MS (e.g., Orbitrap) | Structural characterization and analysis of N-glycans on enzymes. | Used to analyze the glycoforms of enzymes (like β3GalT5–1) responsible for synthesizing Gb5. | nih.gov |
Advanced Synthetic Biology Approaches for Glycan Probes
The study of Globopentaose's biological functions relies heavily on the availability of pure, well-defined glycan probes. Advanced synthetic biology and chemoenzymatic strategies have become pivotal in producing Gb5 and its derivatives for use in various research applications, from glycan microarrays to the development of diagnostic tools. scripps.edu
A significant challenge in the synthesis of globo-series glycans has been the efficiency of the enzymatic conversion of Globotetraose (Gb4) to Gb5. acs.orgresearchgate.net Chemoenzymatic methods, which combine chemical synthesis with biological catalysts, have been developed to address this. Initially, the microbial galactosyltransferase LgtD was used for this step, but the reaction was often slow and inefficient. nih.govresearchgate.net Subsequent research focused on identifying more effective enzymes. Scientists explored human galactosyltransferases, finding that the isozyme β3GalT5–1 is more active than other variants for this specific conversion. nih.gov By expressing a soluble domain of human β3GalT5–1 in insect cells, researchers significantly improved the synthesis efficiency of Gb5, enabling the large-scale production required for therapeutic and diagnostic development. acs.orgnih.gov
To facilitate high-throughput analysis of glycan-protein interactions, novel glycan probes have been engineered. One such innovation is the use of a trifunctional linker, Fmoc-amino-azido (FAA), to create glycan probes for microarrays. researchgate.netbiorxiv.org Gb5 is among the glycans that have been tagged with this FAA linker. researchgate.net This technology allows the same glycan to be presented on different types of array surfaces (noncovalent and covalent) for comparative binding studies. Furthermore, the azido (B1232118) group in the linker enables fluorescent labeling via "click" chemistry, which allows for direct visualization and quality control of the arrayed glycans. researchgate.netbiorxiv.org
Another cutting-edge approach is the development of DNA Encoded Glycan Libraries (DEGL). biorxiv.org In this strategy, individual glycans are conjugated to unique DNA sequences that act as barcodes. This allows for the simultaneous screening of many glycans against target proteins in a single experiment, with detection amplified by PCR. biorxiv.org Globopentaose and its precursors (Gb4, Gb3) were synthesized chemoenzymatically and included in a 50-member library (DEGL-50) to probe their interactions with various lectins and antibodies, demonstrating the power of this high-throughput method. biorxiv.org These synthetic biology tools are essential for creating the specific probes needed to unravel the complex roles of Gb5 in cellular processes. nih.gov
Table 2: Synthetic Biology Approaches for Generating Globopentaose (Gb5) Probes
| Synthetic Biology Approach | Key Enzymes/Components | Purpose/Application | Reference |
|---|---|---|---|
| Chemoenzymatic Synthesis | Galactosyltransferases (LgtD, human β3GalT5–1) | Large-scale, efficient synthesis of Gb5 glycan from its precursor Gb4 for research and development. | acs.orgnih.govresearchgate.net |
| Multifunctional Glycan Probes | Fmoc-amino-azido (FAA) linker, 'Click' chemistry | Creation of versatile Gb5 probes for glycan microarrays to study glycan-protein binding interactions. | researchgate.netbiorxiv.org |
| DNA Encoded Glycan Libraries (DEGL) | DNA barcodes, PCR, Next-Generation Sequencing (NGS) | High-throughput screening of Gb5 interactions with a wide range of proteins (lectins, antibodies) in a single experiment. | biorxiv.org |
| Metabolic Glycosylation Probes | Modified monosaccharides (e.g., with alkyne or azide (B81097) groups) | Metabolic labeling to monitor glycosylation processes involving globo-series glycans like Gb5 in living cells. | scripps.edu |
Future Directions in Globopentaose Gb5 Research
Elucidation of Novel Gb5-Binding Proteins and Receptors
A primary frontier in Gb5 research is the identification and characterization of its specific binding partners, which are crucial for mediating its biological effects. While some interactions are known, such as the binding of its sialylated derivative, SSEA-4, to the Siglec-7 receptor, the full spectrum of Gb5-interacting proteins remains largely uncharted. acs.org Future efforts will likely focus on systematic screening approaches to uncover new protein receptors, lectins, and antibodies that recognize the Gb5 structure.
The development of single-domain antibodies (sdAbs) engineered to specifically bind globo-series glycans, including Gb5, represents a significant step forward. google.comgoogle.com These small, stable binding proteins can serve as powerful tools for detecting Gb5 on cell surfaces and for functional studies, potentially revealing its localization in specific tissue microenvironments. google.com Research could involve using these sdAbs as bait in pull-down assays coupled with mass spectrometry to identify interacting proteins from cell lysates or membrane fractions.
Furthermore, large-scale screening of membrane-bound and soluble proteins using glycan microarrays featuring synthesized, high-purity Gb5 is a promising strategy. mizutanifdn.or.jpscripps.edu This approach has been successful in identifying novel viral and bacterial receptors and could be adapted to find endogenous human receptors for Gb5. news-medical.net Identifying these novel binding partners is the first step in unraveling new signaling pathways and cellular processes modulated by Gb5, including its potential involvement in cell adhesion, immune modulation, and signal transduction. google.comacs.org
Investigating the Role of Gb5 in Underexplored Biological Systems
While Gb5 is recognized as the stage-specific embryonic antigen-3 (SSEA-3) and a precursor to the cancer antigen Globo H, its functions in other biological systems are not well understood. google.comgoogle.com Future research should aim to explore the significance of Gb5 expression beyond embryogenesis and oncology.
One such area is the nervous system. The G protein beta subunit, Gbeta5, is highly expressed in the central nervous system, and a specific isoform, Gbeta5L, has been identified in the vertebrate retina. nih.gov Given that GSLs are known to modulate the function of signaling proteins in membranes, investigating a potential link between membrane-bound Gb5 and G protein-mediated signaling cascades, including those in photoreception, could reveal novel neurobiological functions. nih.gov
Another area of interest is host-pathogen interactions. Bacteria can utilize host cell surface glycans as attachment points for infection. The bifunctional enzyme LgtD from Haemophilus influenzae, for example, is involved in synthesizing globo-series oligosaccharides. acs.orgresearchgate.net Research could focus on whether pathogenic bacteria or viruses have evolved lectins or adhesins that specifically recognize Gb5, thereby using it as a receptor for colonization or invasion. This could be particularly relevant in epithelial tissues where Globo H, and by extension its precursor Gb5, can be overexpressed in certain disease states. google.com
Development of Advanced Methodologies for Glycan Functional Studies
Progress in understanding Gb5's function is intrinsically linked to the development of more sophisticated research tools and methodologies. mizutanifdn.or.jp The inherent complexity and heterogeneity of glycans on cell surfaces present significant analytical challenges. nih.govthermofisher.com
Chemoenzymatic Synthesis: The ability to produce structurally well-defined, homogeneous Gb5 glycans through chemoenzymatic synthesis is a critical advancement. acs.orgacs.org This approach overcomes the difficulty of isolating pure Gb5 from natural sources, which is often a heterogeneous mixture. acs.orgmizutanifdn.or.jp Future work will likely focus on improving the efficiency of enzymes like human β3GalT5 and bacterial LgtD to scale up production of Gb5 and its analogues for functional studies. acs.orgresearchgate.net
Glycan Microarrays: These platforms are powerful for high-throughput screening of glycan-protein interactions. scripps.edu By immobilizing synthetic Gb5 onto surfaces, researchers can probe its binding to a wide array of proteins, antibodies, or even whole cells, providing quantitative data on binding affinities. acs.orgscripps.edu Future developments may include more sensitive detection methods and the creation of "shotgun" glycan microarrays to explore a wider range of glycan structures simultaneously.
Advanced Mass Spectrometry (MS): MS-based glycomic profiling is essential for analyzing changes in glycan expression in various biological samples. nih.gov Techniques like MALDI-MS and LC-MS allow for the identification and relative quantification of different glycoforms. nih.gov Developing methods to improve the analysis of GSLs like Gb5 directly from complex biological matrices will be crucial for biomarker discovery and for understanding the dynamic regulation of glycan expression. nih.govthermofisher.com
Functionalization and Imaging: The synthesis of Gb5 analogues with functional groups (e.g., biotin, amines, fluorescent tags) allows for a wide range of applications. scripps.eduelicityl-oligotech.com These modified glycans can be used to create affinity chromatography columns to isolate binding partners, or as probes for cellular imaging to track the localization and trafficking of Gb5 in living cells. scripps.eduelicityl-oligotech.com
| Methodology | Application in Gb5 Research | Future Potential |
| Chemoenzymatic Synthesis | Production of homogeneous Gb5 for functional assays and microarray construction. acs.orgacs.org | Improving enzyme efficiency (e.g., S66A β3GalT5–1 mutant) for large-scale synthesis of Gb5 and its derivatives. acs.org |
| Glycan Microarrays | High-throughput screening of Gb5 binding to proteins, antibodies, and pathogens. acs.orgmizutanifdn.or.jp | Development of more sensitive arrays and use in diagnostics to detect anti-Gb5 antibodies. |
| Mass Spectrometry | Glycomic profiling to quantify Gb5 expression levels in tissues and cells. nih.gov | Enhanced methods for structural elucidation and in-situ analysis of Gb5 in complex lipid environments. |
| Functionalized Glycans | Creation of probes (biotin, fluorescent tags) for imaging and affinity purification of Gb5-binding proteins. elicityl-oligotech.com | In vivo imaging of Gb5 expression during development or disease progression using metabolic labeling probes. scripps.edu |
Understanding the Regulation of Gb5 Expression in Complex Biological Contexts
The expression of Gb5 on the cell surface is the result of a tightly controlled balance between its synthesis and degradation. A deeper understanding of the regulatory networks governing the enzymes involved is a key future objective. In tumor cells, aberrant glycosylation can lead to the accumulation of GSL precursors, including Gb5. google.comgoogle.com
Research will need to focus on the genetic and epigenetic regulation of the glycosyltransferases responsible for synthesizing Gb5, such as β-1,3-galactosyltransferase (β3GalT5), which elongates globotetraose (B1165421) (Gb4) into Gb5. acs.org Studies investigating transcription factors and signaling pathways that control the expression of the B3GALT5 gene in different cell types (e.g., stem cells vs. differentiated cells, normal vs. cancer cells) will provide critical insights.
Conversely, the roles of specific glycosidases that degrade Gb5 are also important. The discovery of diverse β-N-acetylgalactosaminidases through metagenomic analysis suggests that a wide range of enzymes with different specificities exists. nih.govbiorxiv.org Identifying the specific human glycosidases that act on Gb5 and understanding how their activity is regulated will complete the picture of Gb5 turnover. Single-cell sequencing could be employed to correlate the expression of these biosynthetic and catabolic enzymes with Gb5 levels in individual cells within a heterogeneous population, linking expression patterns to specific cellular states or lineages.
Q & A
Q. What experimental approaches are used to determine Gb5’s role in G-protein-coupled receptor (GPCR) signaling pathways?
Researchers employ co-immunoprecipitation to isolate Gb5 complexes and bifluorescence complementation to study dynamic interactions in live cells. These methods help identify Gb5’s binding partners, such as R7 family RGS proteins and Gγ subunits, and its regulatory effects on GPCR-mediated nucleotide exchange . Structural techniques like X-ray crystallography further resolve how Gb5’s DEP domain interacts with R7 proteins to modulate signaling .
Q. How is Gb5 isolated and characterized in cellular systems?
Gb5 complexes are purified via affinity chromatography using epitope-tagged subunits. Non-denaturing detergent conditions are critical for preserving labile interactions (e.g., Gb5-Gγ complexes). Stability assays under varying detergent treatments (e.g., CHAPS vs. Triton X-100) help assess complex integrity, while mass spectrometry confirms subunit composition .
Q. What functional assays validate Gb5’s involvement in effector regulation (e.g., PLCβ2 or adenylyl cyclase)?
Reconstitution assays with purified Gb5-Gγ complexes and effectors measure activity changes (e.g., PLCβ2 hydrolysis rates). Mutagenesis of Gb5’s GGL domain or DEP-binding interface can pinpoint residues critical for effector activation, complemented by cellular assays using siRNA knockdown to observe pathway disruption .
Advanced Research Questions
Q. How can contradictory findings regarding Gb5-Gγ complex stability in native tissues be resolved?
Discrepancies arise from detergent sensitivity during extraction. Crosslinking agents (e.g., DSS) or alternative solubilization methods (e.g., nanodiscs) stabilize transient complexes for detection. Comparative studies using tissue-specific knockouts or bifluorescence complementation in native cells provide in vivo validation .
Q. What advanced techniques map Gb5’s glycan-binding epitopes and specificity?
Glycan microarrays with synthetic probes (e.g., Globo-series glycans) quantify binding affinity via fluorescence or SPR. For example, Gb5 (#17) shows strong binding to cholera toxin B subunit (LTBh) in CL arrays, while weak interaction with Globo-H (#18) highlights sequence-dependent specificity. Structural NMR or cryo-EM further resolves epitope conformations .
Q. How do researchers address the lack of mechanistic clarity in Gb5’s selectivity for Gβγ subtypes?
Chimeric Gγ subunits and site-directed mutagenesis identify sequence determinants (e.g., lipid modifications or surface residues) influencing Gb5 binding. Computational docking models predict interaction interfaces, validated via pull-down assays with truncated variants .
Q. What strategies reconcile conflicting data on Gb5’s role in receptor-G protein coupling?
Dose-response studies with recombinant Gb5-R7 complexes quantify coupling efficiency to GPCRs (e.g., rhodopsin vs. non-retinal receptors). Single-molecule imaging tracks real-time complex formation, while FRET-based biosensors monitor conformational changes during nucleotide exchange .
Methodological and Analytical Challenges
Q. How are conflicting hypotheses about Gb5’s “molecular determinant” role tested experimentally?
Domain-swap experiments between Gb5 and other Gβ subunits (e.g., Gβ1) test functional complementarity. Rescue assays in Gb5-deficient cells (e.g., HEK293ΔGb5) evaluate whether chimeric proteins restore GPCR signaling, linking structural motifs to activity .
Q. What statistical frameworks are used to analyze Gb5’s dose-dependent effects in signaling assays?
Nonlinear regression models (e.g., Hill equation) quantify EC50 values for Gb5-mediated effector activation. Bootstrap resampling or Bayesian inference accounts for variability in detergent-solubilized systems .
Q. How do researchers design controls for Gb5 interaction studies in heterologous expression systems?
Empty vector transfections and dominant-negative mutants (e.g., DEP domain deletions) serve as negative controls. Co-expression with untagged subunits (competition assays) and isothermal titration calorimetry (ITC) validate binding specificity .
Data Presentation and Reproducibility
Q. How should conflicting results from Gb5-Gγ co-purification studies be reported?
Clearly state extraction protocols (detergent, pH, temperature) and validate findings with orthogonal methods (e.g., crosslinking followed by Western blot). Transparently report negative results and potential artifacts in supplementary materials .
Q. What guidelines ensure rigorous visualization of Gb5’s structural interactions in figures?
Use PyMol or ChimeraX for high-resolution rendering, annotating key domains (DEP, GGL). Tables should summarize binding affinities (e.g., Kd from SPR) and mutagenesis outcomes, avoiding redundant data in graphs and text .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
